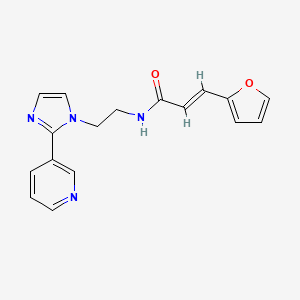
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), a lipid-signaling enzyme that plays a crucial role in various cellular processes. The purpose of
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has shown promising results in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to inhibit the growth of tumor cells and increase the sensitivity of cancer cells to chemotherapy. In neurobiology, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to modulate synaptic transmission and improve cognitive function. In immunology, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to regulate the immune response and reduce inflammation.
Wirkmechanismus
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide exerts its inhibitory effect on PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and physiological effects:
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, modulation of synaptic transmission, regulation of the immune response, and reduction of inflammation. Additionally, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and increase the sensitivity of cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in lab experiments is its potent inhibitory effect on PLD, which makes it a valuable tool for studying the role of PLD in various cellular processes. However, one of the limitations of using (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases, and the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide on cellular processes and to identify potential biomarkers for predicting the response to (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide-based therapies.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a small molecule inhibitor that has shown promising results in various scientific research applications, including cancer research, neurobiology, and immunology. (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide exerts its inhibitory effect on PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has various biochemical and physiological effects, including the inhibition of tumor cell growth, modulation of synaptic transmission, regulation of the immune response, and reduction of inflammation. While (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has several advantages for lab experiments, its potential off-target effects should be taken into consideration. There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases, and the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in cancer, neurodegenerative diseases, and inflammatory disorders.
Synthesemethoden
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide can be synthesized using a multi-step process that involves the condensation of 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethanamine and furan-2-carbaldehyde, followed by the reaction with acryloyl chloride. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(6-5-15-4-2-12-23-15)19-8-10-21-11-9-20-17(21)14-3-1-7-18-13-14/h1-7,9,11-13H,8,10H2,(H,19,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYCAYNCRSWMT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

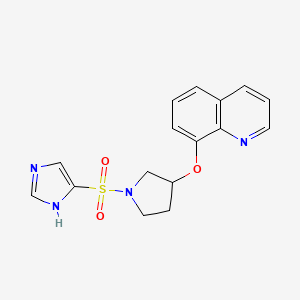
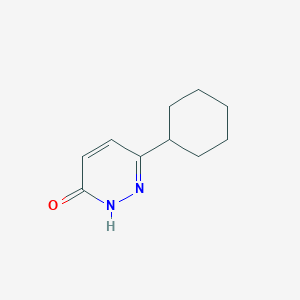
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2906852.png)

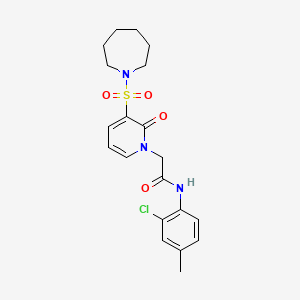
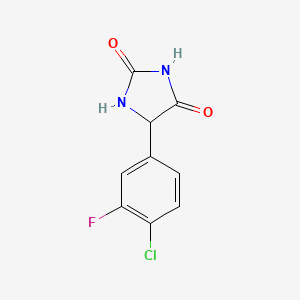
![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2906861.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)
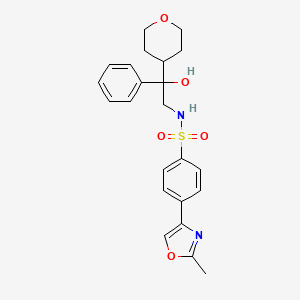
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)